molecular formula C24H24Cl2N2O4 B1251246 methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

Cat. No. B1251246
M. Wt: 475.4 g/mol
InChI Key: WHGRXJGDURXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate is a non-proteinogenic amino acid derivative that is methyl alaninate substituted by a tert-butoxycarbonyl group the primary amino group and by a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a methyl ester, a carbamate ester and a non-proteinogenic amino acid derivative. It contains a tert-butoxycarbonyl group.

Scientific Research Applications

Polymer Synthesis

Compounds with N-(tert-butoxycarbonyl) groups, similar to the one , are often used in the synthesis of novel polymers. For example, amino acid-derived acetylene monomers have been polymerized to form polymers with unique properties, including specific rotations and conformations such as helical structures, indicating potential applications in materials science and engineering (Gao, Sanda, & Masuda, 2003).

Solid-Phase Peptide Synthesis

Compounds with protected amino groups, like N α -tert-butoxycarbonyl, play a crucial role in solid-phase peptide synthesis by protecting the amino group during the synthesis process. This method facilitates the synthesis of complex peptides and proteins for various biochemical studies and applications (Hsieh & Demaine, 1991).

Fluorescent Probes and Sensors

Derivatives of N-(tert-butoxycarbonyl)alanine, especially those with benzoxazole moieties, have been synthesized and studied for their photophysical properties. These compounds exhibit high molar absorption coefficients and fluorescence quantum yields, making them efficient fluorescent probes for biological and chemical sensing applications (Guzow et al., 2007).

Organic Synthesis and Medicinal Chemistry

The tert-butoxycarbonyl group is a common protecting group in organic synthesis, especially in the synthesis of amino acid derivatives and peptides. It is used to protect the amine functionality during chemical reactions, allowing for the selective synthesis of complex organic molecules. This has implications in the development of pharmaceuticals and biologically active compounds (Reed, Rotchford, & Strickland, 1988).

properties

Product Name

methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

Molecular Formula

C24H24Cl2N2O4

Molecular Weight

475.4 g/mol

IUPAC Name

methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C24H24Cl2N2O4/c1-24(2,3)32-23(30)28-20(22(29)31-4)13-14-8-10-18-15(12-14)9-11-19(27-18)21-16(25)6-5-7-17(21)26/h5-12,20H,13H2,1-4H3,(H,28,30)

InChI Key

WHGRXJGDURXZBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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